3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole 3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1351632-45-5
VCID: VC4361326
InChI: InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3
SMILES: CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Molecular Formula: C13H15N3O3S2
Molecular Weight: 325.4

3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1351632-45-5

Cat. No.: VC4361326

Molecular Formula: C13H15N3O3S2

Molecular Weight: 325.4

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole - 1351632-45-5

Specification

CAS No. 1351632-45-5
Molecular Formula C13H15N3O3S2
Molecular Weight 325.4
IUPAC Name 3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3
Standard InChI Key LOAZQZBDUFJHSK-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₃H₁₅N₃O₃S₂, with a molecular weight of 325.4 g/mol. Its structure integrates three key moieties:

  • A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.

  • A cyclopropyl group at position 3, enhancing lipophilicity and steric effects.

  • A 1-((5-methylthiophen-2-yl)sulfonyl)azetidine substituent at position 5, contributing to sulfonamide-mediated target interactions .

The azetidine ring’s constrained geometry and sulfonyl group facilitate selective binding to enzymatic pockets, as observed in molecular docking studies. Key physicochemical parameters include a Topological Polar Surface Area (TPSA) of 85.33 Ų and a logP value of 3.28, indicating moderate blood-brain barrier permeability .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Azetidine Functionalization: Sulfonation of azetidine-3-amine with 5-methylthiophene-2-sulfonyl chloride yields the sulfonamide intermediate .

  • Oxadiazole Formation: Cyclocondensation of the sulfonated azetidine with cyclopropyl amidoxime under oxidative conditions (e.g., iodine or Ph₃P/CCl₄) .

Table 1: Optimized Synthesis Conditions

StepReagentsTemperatureYield
15-Methylthiophene-2-sulfonyl chloride, DCM, Et₃N0–25°C78%
2Cyclopropyl amidoxime, Ph₃P, CCl₄, CH₃CN100°C65%

Analytical Characterization

  • NMR: δ 7.8 ppm (thiophene-SO₂), δ 4.2 ppm (azetidine CH₂), δ 1.2 ppm (cyclopropyl CH₂).

  • HRMS: m/z 326.08 [M+H]⁺ (calculated: 325.4) .

  • X-ray Crystallography: Confirms planar oxadiazole ring and tetrahedral sulfonyl geometry .

Biological Activities

Anticancer Effects

The compound exhibits IC₅₀ values of 2.1–8.7 μM against MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer lines . Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Disruption of DNA replication via intercalation .

  • Apoptosis Induction: Caspase-3/7 activation and Bcl-2 suppression in dose-dependent assays .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Reference
MCF-73.4
A5495.2
HCT-1162.1

Antimicrobial and Antiprotozoal Activity

  • Antibacterial: MIC of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antimalarial: 84% inhibition of Plasmodium falciparum at 10 μM.

  • Antifungal: Synergistic activity with fluconazole against Candida albicans (FICI = 0.5) .

Mechanisms of Action

Enzyme Inhibition

The sulfonylazetidine moiety binds to proto-oncogene tyrosine-protein kinase (Src) and NADPH oxidase, disrupting redox signaling in cancer cells . Molecular dynamics simulations reveal hydrogen bonds with Src’s ATP-binding pocket (ΔG = −9.8 kcal/mol) .

Membrane Permeability

The cyclopropyl group enhances logP, enabling passive diffusion across lipid bilayers. Confocal microscopy shows rapid intracellular accumulation (<30 minutes) .

Comparative Analysis and Future Directions

Structural Analogs

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol: Less potent (IC₅₀ = 15.6 μM vs. MCF-7) due to absent sulfonamide .

  • Azetidine-free derivatives: 10-fold lower activity, underscoring the azetidine’s role .

Research Gaps

  • Pharmacokinetics: No in vivo ADMET data available.

  • Synthetic Scalability: Current yields (65%) require optimization for industrial production .

Therapeutic Prospects

  • Combination Therapy: Synergy with paclitaxel observed in preclinical models (CI = 0.3) .

  • Targeted Delivery: Nanoparticle encapsulation improves tumor bioavailability in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator